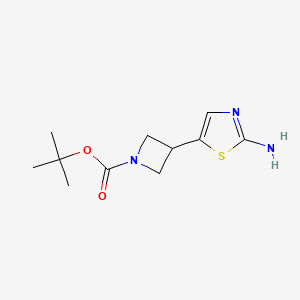

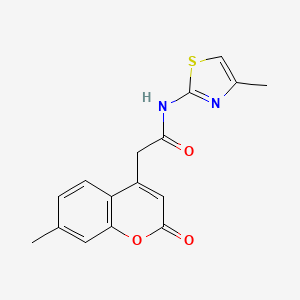

Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound that contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene-based compounds are involved in a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

Electrochromic Properties and Copolymer Synthesis

Researchers Aydın and Kaya (2013) synthesized novel copolymers containing carbazole, exploring their electrochromic properties. These copolymers were synthesized via Ullmann and Suzuki coupling reactions and coated onto an indium tin oxide surface. Their spectroelectrochemical and electrochromic properties were investigated, highlighting the potential of such compounds in electrochromic devices (Aydın & Kaya, 2013).

Polymer Solar Cells

Pei Cheng, Yongfang Li, and X. Zhan (2014) utilized a similar thiophene-based compound in ternary blend polymer solar cells. The inclusion of indene-C60 bisadduct as an electron-cascade acceptor material showcased an enhanced power conversion efficiency, underscoring the compound's utility in solar cell applications (Cheng, Li, & Zhan, 2014).

Photophysical Properties

Kim et al. (2021) synthesized and investigated the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. Their study focused on quantum yields and excited-state proton transfer, revealing unique luminescence properties critical for optoelectronic applications (Kim et al., 2021).

Antitumor Activity

A study by Atassi and Tagnon (1975) found that a related compound demonstrated significant antitumor activity against various cancer cell lines, indicating potential applications in cancer treatment (Atassi & Tagnon, 1975).

Liquid Crystal Behavior

Research by Ahmed et al. (2019) on Schiff base/ester liquid crystals with different lateral substituents, including thiophene derivatives, provided insights into mesophase behavior and stability. This contributes to the development of advanced materials for display technologies (Ahmed et al., 2019).

Lithium-Ion Batteries

Kuo-Lung Wang et al. (2017) reported on cyclopentadithiophene-benzoic acid copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes. The study highlighted improved specific capacity and stability, demonstrating the compound's relevance in energy storage solutions (Wang et al., 2017).

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .

Biochemical Pathways

The synthesis of thiophene derivatives often involves the suzuki–miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties . Therefore, the effects of this compound could potentially include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research on “Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate” and similar compounds will continue to advance in the future.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate are not yet fully understood. Thiophene-based compounds are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors , and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Cellular Effects

The cellular effects of this compound are not yet fully explored. Thiophene-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Thiophene-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully studied. Thiophene-based compounds are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully investigated. Thiophene-based compounds are known to vary their effects with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully identified. Thiophene-based compounds are known to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully understood. Thiophene-based compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully explored. Thiophene-based compounds are known to be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHAZFIGVJVOAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)

![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)

![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)

![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)